N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride
Overview
Description
N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride is a chemical compound with the molecular formula C13H21N3·2HCl. It is commonly used in biochemical research and has applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of N-methylbenzylamine and 4-methylpiperazine.
Reaction: These starting materials undergo a nucleophilic substitution reaction where the amine group of N-methylbenzylamine reacts with the piperazine ring.
Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Formation of Dihydrochloride Salt: Finally, the purified compound is treated with hydrochloric acid to form the dihydrochloride salt, which is then isolated by filtration and drying.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Processing: The reaction mixture is continuously processed to maintain optimal reaction conditions.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.
Scientific Research Applications
N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- **N-Methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]amine
- **N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]acetamide
- **N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]ethanol
Uniqueness
N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it particularly useful in various research applications.
Properties
IUPAC Name |
N-methyl-1-[4-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.2ClH/c1-14-11-12-3-5-13(6-4-12)16-9-7-15(2)8-10-16;;/h3-6,14H,7-11H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKGJUARFCOZLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)N2CCN(CC2)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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